molecular formula C11H20Cl2N4 B13557955 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride

1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride

Cat. No.: B13557955
M. Wt: 279.21 g/mol
InChI Key: DYLVPLQZBZTZDR-UHFFFAOYSA-N
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Description

1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride is a chemical compound with a unique structure that includes a pyrazole ring and a piperazine ring.

Preparation Methods

The synthesis of 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride typically involves multiple steps, including nucleophilic substitution and cyclization reactions. One method involves using 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials. The reaction proceeds under acid catalysis to form the desired product . This method is advantageous for industrial production due to its simplicity, safety, and cost-effectiveness.

Chemical Reactions Analysis

1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds under basic conditions.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

1-[3-(1-methylcyclopropyl)-1H-pyrazol-5-yl]piperazine dihydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H20Cl2N4

Molecular Weight

279.21 g/mol

IUPAC Name

1-[5-(1-methylcyclopropyl)-1H-pyrazol-3-yl]piperazine;dihydrochloride

InChI

InChI=1S/C11H18N4.2ClH/c1-11(2-3-11)9-8-10(14-13-9)15-6-4-12-5-7-15;;/h8,12H,2-7H2,1H3,(H,13,14);2*1H

InChI Key

DYLVPLQZBZTZDR-UHFFFAOYSA-N

Canonical SMILES

CC1(CC1)C2=CC(=NN2)N3CCNCC3.Cl.Cl

Origin of Product

United States

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